Disilane, 1,2-dichloro-1,1,2,2-tetraethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disilane, 1,2-dichloro-1,1,2,2-tetraethyl- is an organosilicon compound with the molecular formula C8H20Cl2Si2 It is a derivative of disilane, where two chlorine atoms and four ethyl groups are attached to the silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disilane, 1,2-dichloro-1,1,2,2-tetraethyl- can be synthesized through a Wurtz-type coupling reaction. This involves reacting a monohalogenated silane with metals such as lithium, sodium, or magnesium. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of disilane, 1,2-dichloro-1,1,2,2-tetraethyl- involves the chlorination of tetramethyldisilane. The reaction is carried out in the presence of a catalyst, such as iron (III) chloride, at elevated temperatures. The product is then purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Disilane, 1,2-dichloro-1,1,2,2-tetraethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the chlorinated disilane to hydrosilanes.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Grignard reagents or organolithium compounds are typically employed for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Hydrosilanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Disilane, 1,2-dichloro-1,1,2,2-tetraethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Utilized in the production of high-performance polymers and as a precursor in vapor deposition processes for electronic materials
Wirkmechanismus
The mechanism of action of disilane, 1,2-dichloro-1,1,2,2-tetraethyl- involves its ability to form stable bonds with various functional groups. The chlorine atoms can be easily substituted, allowing the compound to interact with different molecular targets. This versatility makes it useful in various chemical reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-: Similar in structure but with methyl groups instead of ethyl groups.
Disilane, 1,1,2,2-tetrachloro-1,2-dimethyl-: Contains four chlorine atoms and two methyl groups.
Dichlorodimethylsilane: A simpler compound with two chlorine atoms and two methyl groups
Uniqueness
Disilane, 1,2-dichloro-1,1,2,2-tetraethyl- is unique due to its ethyl groups, which provide different steric and electronic properties compared to its methyl-substituted counterparts. This can influence its reactivity and the types of products formed in chemical reactions .
Eigenschaften
CAS-Nummer |
85590-06-3 |
---|---|
Molekularformel |
C8H20Cl2Si2 |
Molekulargewicht |
243.32 g/mol |
IUPAC-Name |
chloro-[chloro(diethyl)silyl]-diethylsilane |
InChI |
InChI=1S/C8H20Cl2Si2/c1-5-11(9,6-2)12(10,7-3)8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
RGDZHSGMSWHBAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)([Si](CC)(CC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.